Nicotine bitartrate

Catalog No.
S610268
CAS No.
6019-06-3
M.F
C18H30N2O14
M. Wt
498.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotine bitartrate

CAS Number

6019-06-3

Product Name

Nicotine bitartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine;dihydrate

Molecular Formula

C18H30N2O14

Molecular Weight

498.4 g/mol

InChI

InChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2

InChI Key

LDMPZNTVIGIREC-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O

solubility

Solubility in water: very good

Synonyms

3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate Hydrate; Nicotine Tartrate Dihydrate; (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine (2R,3R)-2,3-Dihydroxybutanedioate Dihydrate; (S)-3-(1-methyl-2-pyrrolidinyl)pyridine [R-(R*,R*)

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O

The exact mass of the compound Nicotine bitartrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: very good. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Solanaceous Alkaloids. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nicotine bitartrate dihydrate (CAS 6019-06-3) is a highly stable, crystalline salt derivative of the prototypical nicotinic acetylcholine receptor (nAChR) agonist. With a well-defined stoichiometric ratio yielding approximately 32.5% active nicotine base by weight, this dihydrate salt overcomes the severe handling and storage limitations of liquid nicotine[1]. It is characterized by excellent water solubility, a stable melting point of 97–100°C, and complete resistance to the rapid oxidative degradation that plagues unbound nicotine [2]. For procurement professionals and formulation scientists, nicotine bitartrate dihydrate represents the benchmark material for applications requiring precise dosing, extended shelf life, and controlled bioavailability, serving as the active pharmaceutical ingredient (API) of choice for modern nicotine replacement therapies (NRTs), advanced aerosol systems, and standardized in vivo research models [1].

Substituting nicotine bitartrate dihydrate with nicotine freebase introduces critical points of failure in both manufacturing and experimental reproducibility. Freebase nicotine is a highly volatile liquid (vapor pressure 5.5 Pa at 25°C) that rapidly oxidizes and turns brown upon exposure to air and light, leading to unpredictable potency losses during storage and processing [1]. Furthermore, the high alkalinity of the freebase form causes severe tissue irritation and harshness, making it unsuitable for many oral and inhalable formulations without extensive buffering [2]. While other salts like nicotine hydrochloride or sulfate exist, they often suffer from problematic hygroscopicity or suboptimal sensory profiles. In contrast, nicotine bitartrate dihydrate locks the active molecule into a non-volatile, hydration-stable crystal lattice, preventing evaporative loss, ensuring exact batch-to-batch stoichiometric dosing, and providing a naturally buffered pH that is critical for consumer and clinical compliance[3].

Thermal and Oxidative Stability for Extended Shelf Life

Accelerated stability testing demonstrates that nicotine bitartrate dihydrate maintains 100% purity with no detectable volatile or nonvolatile impurities when stored in sealed containers at 60°C for at least 15 days. Under identical conditions, liquid freebase (-)-nicotine undergoes significant degradation, with its purity dropping to 96.7% alongside rapid oxidative browning [1].

Evidence DimensionPurity retention under accelerated thermal stress (60°C for 15 days)
Target Compound Data100% purity maintained (Nicotine bitartrate dihydrate)
Comparator Or BaselinePurity drops to ≤96.7% with visible browning (Nicotine freebase)
Quantified Difference>3.3% purity loss prevented under thermal stress
ConditionsSealed glass containers stored at 60°C for 15 days, analyzed via HPLC/UV at 210 nm

Procuring the bitartrate salt eliminates the need for strict cold-chain logistics and inert-gas blanketing, drastically reducing storage costs and extending the shelf life of final formulations.

Elimination of Volatility for Precision Dosing

Nicotine freebase is a volatile liquid with a vapor pressure of 5.5 Pa at 25°C, leading to continuous evaporative loss during manufacturing and long-term storage. Nicotine bitartrate dihydrate forms a stable crystal lattice (melting point 97–100°C) with effectively zero volatility at room temperature, locking the active pharmaceutical ingredient into a fixed 32.55% nicotine base concentration by weight[1].

Evidence DimensionEvaporative loss potential (Vapor Pressure at 25°C)
Target Compound DataNon-volatile solid matrix (Effectively 0 Pa at 25°C)
Comparator Or BaselineHighly volatile liquid (5.5 Pa at 25°C) (Nicotine freebase)
Quantified DifferenceComplete elimination of evaporative active ingredient loss
ConditionsStandard ambient temperature and pressure (25°C)

The non-volatile nature of the bitartrate salt ensures that manufactured batches and experimental doses remain stoichiometrically exact over time, preventing costly regulatory failures due to under-dosing.

Aqueous Solubility vs. Resin-Bound Formulations

In the formulation of orally disintegrating tablets (ODTs) and rapid-release systems, nicotine polacrilex (a resin complex) requires mechanical mastication to release the active compound. Nicotine bitartrate dihydrate, conversely, is highly water-soluble and readily dissolves upon matrix disintegration, enabling the formulation of sublingual tablets that disintegrate and release their payload in under 60 seconds [1].

Evidence DimensionMechanism of active ingredient release in oral formulations
Target Compound DataImmediate aqueous dissolution upon matrix breakdown
Comparator Or BaselineRequires sustained mechanical chewing for ion-exchange release (Nicotine polacrilex)
Quantified DifferenceEnables <60 second disintegration and release profiles without chewing
ConditionsOrally disintegrating tablet (ODT) formulation in simulated saliva

This rapid solubility profile allows manufacturers to develop fast-acting lozenges, sublinguals, and liquid solutions that cannot be achieved using standard polacrilex resins.

pH Buffering and Sensory Optimization

Freebase nicotine is highly alkaline (pKa ~8.0), which causes severe throat harshness and tissue irritation upon inhalation or mucosal contact. The tartaric acid counterion in nicotine bitartrate dihydrate buffers the formulation, significantly lowering the pH of the resulting solution or aerosol. This salt formation reduces the freebase fraction responsible for irritation, allowing for smoother delivery of higher nicotine concentrations in NRTs and vape products [1].

Evidence DimensionAlkalinity and mucosal irritation potential
Target Compound DataBuffered acidic salt (Lower pH, smooth sensory profile)
Comparator Or BaselineStrong alkaline base (High pH, severe harshness) (Nicotine freebase)
Quantified DifferenceSignificant reduction in unprotonated (irritating) nicotine fraction
ConditionsAqueous dissolution and aerosolization in physiological environments

For consumer-facing smoking cessation products, utilizing the bitartrate salt minimizes throat irritation, directly improving user compliance and therapeutic outcomes.

Solid-Dose Nicotine Replacement Therapies (NRTs)

Because of its non-volatile nature and rapid aqueous solubility, nicotine bitartrate dihydrate is the optimal API for manufacturing fast-dissolving sublingual tablets, lozenges, and modern nicotine snus pouches. Unlike freebase liquid, the solid salt allows for precise dry-powder blending and tableting, ensuring strict dose uniformity (e.g., exactly 1 mg or 2 mg active nicotine per unit) required by pharmaceutical regulators [1].

Standardized In Vivo Addiction and Toxicology Modeling

In preclinical neuroscience and toxicology, nicotine bitartrate dihydrate is the gold standard for long-term oral administration via animal drinking water. Its superior thermal and oxidative stability ensures that the compound does not degrade or evaporate from the water supply over multi-day testing paradigms, providing consistent dosing that is impossible to achieve with volatile freebase nicotine [2].

Advanced Aerosol and E-Liquid Formulations

In the development of next-generation inhalation products, nicotine bitartrate dihydrate is utilized to create 'nicotine salt' formulations. The tartaric acid counterion buffers the pH of the aerosol, drastically reducing the throat harshness associated with high-alkalinity freebase nicotine, thereby allowing for smoother delivery and improved pharmacokinetic absorption profiles [3].

Physical Description

WHITE FLAKES.

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

498.16970364 g/mol

Monoisotopic Mass

498.16970364 g/mol

Heavy Atom Count

34

Melting Point

90 °C

UNII

R7M676M8YV

MeSH Pharmacological Classification

Nicotinic Agonists

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Acetylcholine (nicotinic)
CHRN [HSA:1134 1135 1136 1137 1138 8973 1139 55584 57053 1140 1141 1142 1143 1144 1145 1146] [KO:K04803 K04804 K04805 K04806 K04807 K04808 K04809 K04810 K04811 K04812 K04813 K04814 K04815 K04816 K04817 K04818]

Other CAS

65-31-6

Wikipedia

Nicotine bitartrate

Dates

Last modified: 04-14-2024

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